2-chloro-N'-[(Z)-(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]benzohydrazide
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Overview
Description
2-chloro-N’-[(Z)-(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-[(Z)-(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-chlorobenzohydrazide and 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure is as follows:
- Dissolve 2-chlorobenzohydrazide in ethanol.
- Add 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash with cold ethanol.
- Recrystallize the product from ethanol to obtain pure 2-chloro-N’-[(Z)-(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]benzohydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N’-[(Z)-(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Substituted benzohydrazide derivatives.
Scientific Research Applications
2-chloro-N’-[(Z)-(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]benzohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anti-inflammatory, and antioxidant agent.
Materials Science: The compound can be used in the synthesis of novel materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-chloro-N’-[(Z)-(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The hydrazone moiety can also form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition of their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N’-[(1E)-(3-ethoxy-2-hydroxyphenyl)methylidene]benzohydrazide
- Substituted-N’-[(1E)-substituted-phenylmethylidene]benzohydrazide analogs
Uniqueness
2-chloro-N’-[(Z)-(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]benzohydrazide is unique due to the presence of both chloro and nitro groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-N-[(Z)-(3-ethoxy-4-hydroxy-5-nitrophenyl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O5/c1-2-25-14-8-10(7-13(15(14)21)20(23)24)9-18-19-16(22)11-5-3-4-6-12(11)17/h3-9,21H,2H2,1H3,(H,19,22)/b18-9- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTDAANSGMACRR-NVMNQCDNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C=NNC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1O)[N+](=O)[O-])/C=N\NC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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